Methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate
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Overview
Description
Methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate is a fluorinated organic compound with a pyridine ring structure. This compound is of interest due to its unique chemical properties, which include high stability and reactivity, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate typically involves the reaction of 6-chloronicotinic acid with 1,2,2,2-tetrafluoroethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions, followed by esterification with methanol to yield the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Carboxylic acids and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
Methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery.
Medicine: Explored for its use in developing new pharmaceuticals with improved efficacy and reduced side effects.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of Methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to form strong hydrogen bonds and interact with enzymes and receptors. This interaction can modulate biological pathways, leading to various therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 6-methylpyridine-2-carboxylate
- 2-Methyl-6-(trifluoromethyl)pyridine-3-carboxaldehyde
Uniqueness
Methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate is unique due to the presence of the tetrafluoroethyl group, which imparts distinct chemical properties such as increased stability and reactivity compared to its non-fluorinated counterparts .
Properties
Molecular Formula |
C9H7F4NO2 |
---|---|
Molecular Weight |
237.15 g/mol |
IUPAC Name |
methyl 6-(1,2,2,2-tetrafluoroethyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H7F4NO2/c1-16-8(15)5-2-3-6(14-4-5)7(10)9(11,12)13/h2-4,7H,1H3 |
InChI Key |
YQSCQAWYHZVQAA-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CN=C(C=C1)C(C(F)(F)F)F |
Origin of Product |
United States |
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